molecular formula C13H10BNO2 B12966593 Benzo[h]quinolin-7-ylboronic acid

Benzo[h]quinolin-7-ylboronic acid

Cat. No.: B12966593
M. Wt: 223.04 g/mol
InChI Key: RLMMISLMNLWQDE-UHFFFAOYSA-N
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Description

Benzo[h]quinolin-7-ylboronic acid is a boronic acid derivative with the molecular formula C13H10BNO2. This compound belongs to the class of heterocyclic aromatic compounds, specifically quinolines, which are known for their diverse biological and pharmacological activities. The presence of the boronic acid group in its structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[h]quinolin-7-ylboronic acid typically involves the introduction of the boronic acid group into the quinoline scaffold. One common method is the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of a quinoline derivative with bis(pinacolato)diboron in the presence of a palladium catalyst can yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the quinoline derivative is reacted with a boronic acid precursor under optimized conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium, is crucial in these processes to facilitate the formation of the carbon-boron bond .

Chemical Reactions Analysis

Types of Reactions

Benzo[h]quinolin-7-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzo[h]quinolin-7-ylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation to form a palladium-carbon bond. This intermediate then undergoes reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[h]quinolin-7-ylboronic acid is unique due to the presence of both the quinoline scaffold and the boronic acid group, which enhances its reactivity and versatility in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable tool in the synthesis of complex organic molecules .

Properties

Molecular Formula

C13H10BNO2

Molecular Weight

223.04 g/mol

IUPAC Name

benzo[h]quinolin-7-ylboronic acid

InChI

InChI=1S/C13H10BNO2/c16-14(17)12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8,16-17H

InChI Key

RLMMISLMNLWQDE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC3=C(C2=CC=C1)N=CC=C3)(O)O

Origin of Product

United States

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